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An In-depth Technical Guide to 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone for

Researchers, Scientists, and Drug Development Professionals

Introduction
1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone, also known as 2'-Hydroxy-4'-

(trifluoromethyl)acetophenone, is an aromatic ketone of significant interest in synthetic organic

and medicinal chemistry. Its structure is characterized by a phenyl ring substituted with a

hydroxyl group, an acetyl group, and a trifluoromethyl group. This unique combination of

functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the

synthesis of a wide range of more complex molecules, including pharmaceuticals and

agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group, combined

with the directing effects of the hydroxyl and acetyl groups, makes this compound a versatile

building block for creating novel chemical entities.

The hydroxyl and carbonyl groups of 2-hydroxyacetophenones can form a strong

intramolecular hydrogen bond, which influences their stability and reactivity in comparison to

their meta and para isomers[1]. This guide provides a comprehensive overview of the

physicochemical properties, spectroscopic data, synthesis, reactivity, and potential applications

of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone, serving as a technical resource for

professionals in research and development.
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Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Hydroxy-4-
(trifluoromethyl)phenyl)ethanone is presented in the table below. These properties are

crucial for its handling, storage, and application in various chemical reactions.

Property Value Reference

CAS Number 228572-69-8 [2]

Molecular Formula C₉H₇F₃O₂ [2][3]

Molecular Weight 204.15 g/mol [2][3]

Appearance
Yellow oil or Liquid or Solid or

Semi-solid or lump
[2]

Purity 97%

XLogP3-AA 2.7 [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
5 [3]

Rotatable Bond Count 1 [3]

Topological Polar Surface Area 37.3 Å² [3]

Storage Temperature 2-8°C, sealed in dry conditions

Spectroscopic Data
The structural elucidation of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is supported

by various spectroscopic techniques.

¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic, methyl, and

hydroxyl protons.
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¹H NMR (400 MHz, CDCl₃): δ 12.29 (s, 1H, -OH), 7.86 (d, J = 8.3 Hz, 1H, Ar-H), 7.25 (s, 1H,

Ar-H), 7.15 (d, J = 9.9 Hz, 1H, Ar-H), 2.69 (s, 3H, -CH₃)[2].

¹³C NMR Spectroscopy
While specific ¹³C NMR data for this exact compound is not readily available in the provided

search results, data for the related compound 1-(4-(trifluoromethyl)phenyl)ethanone can be

used for estimation. The spectrum would be expected to show signals for the carbonyl carbon,

the trifluoromethyl carbon (with characteristic C-F coupling), and the aromatic carbons.

¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing

compounds. For a similar compound, 1-(4-(trifluoromethyl)phenyl)ethanone, a singlet is

observed at δ -63.23 ppm[4]. A similar singlet would be expected for 1-(2-Hydroxy-4-
(trifluoromethyl)phenyl)ethanone.

Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for its functional groups:

O-H stretch: A broad band in the region of 3400-3100 cm⁻¹, indicative of the phenolic

hydroxyl group, likely broadened due to intramolecular hydrogen bonding.

C=O stretch: A strong absorption band around 1650-1630 cm⁻¹, characteristic of an aryl

ketone conjugated to the aromatic ring and involved in intramolecular hydrogen bonding.

C-F stretches: Strong, sharp absorption bands in the region of 1350-1100 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretches: Signals above 3000 cm⁻¹.

Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204.15. Common

fragmentation patterns for hydroxyacetophenones include the loss of the methyl group (M-15)

and the acetyl group (M-43).
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Synthesis and Purification
Synthesis Methods
One common method for the synthesis of hydroxyaryl ketones is the Fries rearrangement,

which involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid

catalyst[5][6][7][8]. For 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone, this would involve

the rearrangement of 3-(trifluoromethyl)phenyl acetate. The reaction is ortho and para

selective, and the ratio of the products can be influenced by reaction conditions such as

temperature and solvent[6]. Low temperatures generally favor the para product, while higher

temperatures favor the ortho product[6].

Another reported synthesis involves the reaction of (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene

with acetylacetone in the presence of sodium hydride[2].

Experimental Protocol: Synthesis via Annulation
Reaction
The following protocol is based on a reported synthesis of 1-(2-Hydroxy-4-
(trifluoromethyl)phenyl)ethanone[2].

Materials:

(E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene (4-ethoxy-1,1,1-trifluoro-3-buten-2-one)

2,4-pentanedione (acetylacetone)

Sodium hydride (NaH)

Tetrahydrofuran (THF), anhydrous

1N Hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.researchgate.net/publication/230298567_2-Hydroxyacetophenone_via_fries_rearrangement_and_related_reactions_A_comparative_applied_study
https://en.wikipedia.org/wiki/Fries_rearrangement
https://www.merckmillipore.com/NI/es/technical-documents/technical-article/chemistry-and-synthesis/organic-reaction-toolbox/fries-rearrangement
https://www.organic-chemistry.org/namedreactions/fries-rearrangement.shtm
https://www.benchchem.com/product/b1602083?utm_src=pdf-body
https://en.wikipedia.org/wiki/Fries_rearrangement
https://en.wikipedia.org/wiki/Fries_rearrangement
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82671644.htm
https://www.benchchem.com/product/b1602083?utm_src=pdf-body
https://www.benchchem.com/product/b1602083?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82671644.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

To a suspension of NaH (2.38 g, 59.4 mmol) in THF (120 mL) at 0°C, add 4-ethoxy-1,1,1-

trifluoro-3-buten-2-one (5 g, 29.7 mmol) and 2,4-pentanedione (3.05 mL, 29.7 mmol)

sequentially.

Reflux the reaction mixture for 4 hours.

After cooling, partition the mixture with 1N HCl and EtOAc.

Separate the organic layer, wash with brine, and dry over Na₂SO₄.

Concentrate the organic layer under reduced pressure to obtain a red oil.

Purification
The crude product can be purified by flash column chromatography on silica gel, eluting with a

gradient of 0% to 10% ethyl acetate in hexane to afford 1-(2-hydroxy-4-
(trifluoromethyl)phenyl)ethanone as a yellow oil[2].

Synthesis and Purification Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1602083?utm_src=pdf-body
https://www.benchchem.com/product/b1602083?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82671644.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Workup

Purification

Start: Reagents in THF at 0°C

Reflux for 4 hours

Sequential addition of reactants

Partition with 1N HCl and EtOAc

Separate Organic Layer

Wash with Brine

Dry over Na₂SO₄

Concentrate in vacuo

Flash Column Chromatography
(0-10% EtOAc in Hexane)

Pure 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1602083?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for the synthesis and purification of 1-(2-Hydroxy-4-
(trifluoromethyl)phenyl)ethanone.

Reactivity and Potential Applications
Reactivity
The chemical behavior of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is dictated by its

three functional groups:

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide.

It can undergo O-alkylation and O-acylation to form ethers and esters, respectively.

Ketone Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol. It can

also participate in condensation reactions, such as the Claisen-Schmidt condensation with

aldehydes to form chalcones, which are precursors to flavonoids[9].

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the

hydroxyl group (an ortho, para-director) and deactivated by the acetyl and trifluoromethyl

groups (meta-directors). The overall substitution pattern will be a result of the combined

electronic effects of these groups.

Trifluoromethyl Group: This group is generally unreactive but strongly influences the

electronic properties of the aromatic ring, enhancing the acidity of the phenolic proton and

affecting the regioselectivity of ring substitution reactions.

Potential Applications
Hydroxyacetophenones are important intermediates in the synthesis of pharmaceuticals and

other biologically active compounds[1][7]. The trifluoromethyl group is a common motif in many

modern drugs due to its ability to improve metabolic stability, lipophilicity, and binding affinity.

Therefore, 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is a promising starting material

for the development of novel therapeutic agents. For instance, a related compound, 1-(2-

Hydroxy-4-(trifluoromethoxy)phenyl)ethanone, has been investigated for its potential anti-

inflammatory, antimicrobial, and antioxidant properties[10].
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It is important to handle 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone with appropriate

safety precautions in a laboratory setting.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Signal Word: Warning.

Pictograms: GHS07 (Exclamation mark).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information

before handling this compound.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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